molecular formula C10H7BrClNO2 B12313703 methyl 4-bromo-7-chloro-1H-indole-2-carboxylate

methyl 4-bromo-7-chloro-1H-indole-2-carboxylate

Cat. No.: B12313703
M. Wt: 288.52 g/mol
InChI Key: GWEZRPNVBWLBSZ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-7-chloro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-7-chloro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method uses phenylhydrazine hydrochloride and cyclohexanone under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole derivative . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-7-chloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Methyl 4-bromo-7-chloro-1H-indole-2-carboxylate has diverse scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research focuses on its potential therapeutic applications in treating various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 4-bromo-7-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Methyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate

Uniqueness

Methyl 4-bromo-7-chloro-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the indole ring enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C10H7BrClNO2

Molecular Weight

288.52 g/mol

IUPAC Name

methyl 4-bromo-7-chloro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H7BrClNO2/c1-15-10(14)8-4-5-6(11)2-3-7(12)9(5)13-8/h2-4,13H,1H3

InChI Key

GWEZRPNVBWLBSZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2N1)Cl)Br

Origin of Product

United States

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